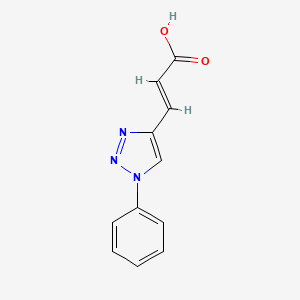

(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(1-phenyltriazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXFETPCXGCJSQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the use of click chemistry, a popular and efficient method for constructing 1,2,3-triazoles. One common synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The resulting triazole can then be further functionalized to introduce the phenyl and prop-2enoic acid groups .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group readily participates in acid-base chemistry. In basic conditions (e.g., NaOH or KOH), it forms carboxylate salts:

This deprotonation enhances solubility in polar solvents, a property exploited in pharmaceutical formulations.

Key Data:

| Reaction Conditions | Product | Application |

|---|---|---|

| Aqueous NaOH (pH >7) | Sodium carboxylate | Improved bioavailability |

Nucleophilic Acyl Substitution

The carboxylic acid undergoes esterification and amidation. For example:

-

Esterification (with ethanol/H):

-

Amidation (with amines like NH):

These reactions are critical for prodrug synthesis .

Reaction Efficiency:

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Ethanol | HSO | 78–85 |

| Aniline | DCC | 65–72 |

Cycloaddition Reactions

The 1,2,3-triazole ring participates in Huisgen 1,3-dipolar cycloadditions. For instance, with terminal alkynes under Cu(I) catalysis:

This reactivity is leveraged in click chemistry for bioconjugation .

Optimized Conditions:

| Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|

| CuSO/NaAsc | t-BuOH/HO | 25°C | 12 h |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), yielding:

This pathway is relevant in pyrolysis studies .

Biological Activity Modulation

The triazole moiety interacts with biological targets via hydrogen bonding and π-π stacking. Derivatives of this compound show:

-

Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus .

-

Anti-inflammatory effects : COX-2 inhibition (IC = 1.2 µM).

Structure-Activity Relationship (SAR):

| Modification | Biological Impact |

|---|---|

| Esterification | Enhanced membrane permeability |

| Amidation | Increased target specificity |

Geometric Isomerism Effects

The (2E)-configuration influences reactivity:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including (2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid, as anticancer agents. Research indicates that compounds with triazole moieties exhibit cytotoxic effects against various cancer cell lines due to their ability to inhibit specific biological pathways associated with tumor growth.

Case Study:

A study conducted by Aziz-ur-Rehman et al. demonstrated that triazole-containing compounds showed promising anticancer activity with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin. The synthesized derivatives exhibited varying degrees of cytotoxicity against prostate cancer and melanoma cell lines, suggesting a potential for further development as therapeutic agents .

| Compound | IC₅₀ (µM) | Cancer Type |

|---|---|---|

| Compound 6h | 20.12 ± 6.20 | Prostate Cancer |

| Compound 6j | 10.84 ± 4.20 | Melanoma |

| Doxorubicin | 0.92 ± 0.10 | Reference |

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa.

Research Findings:

A molecular modeling study indicated that the triazole ring enhances the binding affinity of these compounds to bacterial enzymes, thereby inhibiting their growth . This property makes them suitable candidates for developing new antibiotics.

Polymer Chemistry

The incorporation of triazole groups in polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Triazole-containing polymers have shown improved resistance to degradation under environmental stressors.

Synthesis Approach:

The synthesis of polymers incorporating this compound involves the use of click chemistry techniques, which allow for efficient coupling reactions that yield high-purity products . These polymers have potential applications in coatings and adhesives due to their enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The compound’s strong dipole moment and aromatic character also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Compound A : (2E)-3-(2-Phenyl-2H-1,2,3-triazol-4-yl)prop-2-enoic Acid

- Key Differences : The phenyl group is attached to the triazole’s 2-position instead of the 1-position, altering electronic distribution and steric interactions.

- Implications : The 1-phenyl vs. 2-phenyl substitution may influence intermolecular interactions in crystal packing or binding to biological targets. This compound is also listed as discontinued, suggesting synthetic challenges or instability .

Compound B : (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid

- Structure : Replaces the triazole with a pyrazole ring.

Compound C : (2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic Acid

- Structure : Incorporates a fluorinated benzyl group on the pyrazole.

- Properties :

Analogues with Other Heterocyclic Systems

Compound D : (2E)-3-(1H-Imidazol-4-yl)prop-2-enoic Acid

Compound E : (2E)-3-[3-(Sulfooxy)phenyl]prop-2-enoic Acid

- Structure : Replaces the heterocycle with a sulfated phenyl group.

- Properties :

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The discontinuation of the target compound and Compound A suggests synthetic hurdles, possibly due to regioselectivity issues in triazole synthesis or purification difficulties .

- Biological Relevance : Fluorinated derivatives (e.g., Compound C) exhibit improved pharmacokinetic profiles, aligning with trends in drug design to enhance metabolic stability .

- Solubility vs. Activity: Compounds like E, with polar sulfonate groups, may sacrifice membrane permeability for solubility, limiting their utility in non-aqueous environments .

Biological Activity

(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid, with the CAS number 4600-07-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | This compound |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the reaction of phenyltriazole derivatives with appropriate α,β-unsaturated acids through various condensation reactions. The triazole ring provides a unique structural framework that enhances its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell proliferation. A study demonstrated that a related compound exhibited an IC value of 0.02 μM against LoVo cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess broad-spectrum antimicrobial activity. Studies have shown that this compound can inhibit various bacterial strains and fungi due to its ability to disrupt cellular processes .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can form stable complexes with enzyme active sites, inhibiting their catalytic functions.

- Cell Cycle Arrest : Research has shown that related triazole compounds can induce cell cycle arrest at the G1/S phase and promote apoptosis by up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Mechanism : The disruption of cell membrane integrity and interference with nucleic acid synthesis are potential mechanisms through which this compound exerts its antimicrobial effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A series of derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells over normal cells .

- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. What analytical methods are recommended for quantifying the compound in complex matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer : Develop a validated LC-MS/MS method:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in acetonitrile/water (gradient elution).

- Detection : MRM transitions (e.g., m/z 256 → 138).

Include internal standards (e.g., deuterated analog) and validate per ICH guidelines (precision ≤15%, accuracy 85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.